Fmoc-NH-PEG11-CH2COOH

Catalog No.
S8390110
CAS No.
M.F
C39H59NO15
M. Wt
781.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-NH-PEG11-CH2COOH

Product Name

Fmoc-NH-PEG11-CH2COOH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C39H59NO15

Molecular Weight

781.9 g/mol

InChI

InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)

InChI Key

SFAFLCDMDCLRMS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Fmoc-NH-PEG11-CH2COOH is a polyethylene glycol (PEG) derivative characterized by an Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a terminal carboxylic acid group. This compound is notable for its hydrophilic properties due to the PEG spacer, which enhances solubility in aqueous environments. The molecular formula is C33H47NO12C_{33}H_{47}NO_{12} with a molecular weight of approximately 649.73 g/mol . Its structure allows for various applications in biochemistry and medicinal chemistry, particularly in drug delivery systems and bioconjugation.

The Fmoc group can be removed under basic conditions, yielding a free amine that is reactive towards various electrophiles, allowing further conjugation. The terminal carboxylic acid can participate in amide bond formation with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) . This reactivity makes Fmoc-NH-PEG11-CH2COOH suitable for synthesizing diverse bioconjugates.

Fmoc-NH-PEG11-CH2COOH exhibits significant biological relevance, particularly in the development of PROTACs (proteolysis-targeting chimeras). These compounds leverage ubiquitin-proteasome pathways to selectively degrade target proteins, which is vital for therapeutic applications in cancer and other diseases . The hydrophilic nature of the PEG moiety aids in improving the pharmacokinetic properties of drug candidates by enhancing solubility and stability.

The synthesis of Fmoc-NH-PEG11-CH2COOH typically involves the following steps:

  • Preparation of PEG Linker: The PEG backbone is synthesized through polymerization methods, ensuring it has the desired molecular weight.
  • Fmoc Protection: The amine group on the PEG is protected using Fmoc anhydride to prevent premature reactions.
  • Carboxylation: A terminal carboxylic acid group is introduced, often through direct functionalization or by reacting with suitable reagents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .

Fmoc-NH-PEG11-CH2COOH has a wide array of applications:

  • Drug Delivery: Enhances the solubility and bioavailability of therapeutic agents.
  • Bioconjugation: Facilitates the attachment of drugs to proteins or peptides.
  • PROTAC Development: Serves as a linker in constructing PROTACs for targeted protein degradation.
  • Nanotechnology: Used in creating nanocarriers for drug delivery systems .

Interaction studies involving Fmoc-NH-PEG11-CH2COOH focus on its ability to form stable conjugates with various biomolecules. These studies often utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to assess binding affinities and kinetics. The PEG spacer significantly influences interaction dynamics, often enhancing solubility and reducing non-specific binding .

Several compounds share structural similarities with Fmoc-NH-PEG11-CH2COOH, each possessing unique attributes:

Compound NameStructure FeaturesUnique Attributes
Fmoc-NH-PEG8-CH2COOHShorter PEG chainIncreased hydrophobicity
Fmoc-NH-PEG1-COOHShortest PEG chainHigher reactivity due to less steric hindrance
Fmoc-NH-PEG12-CH2COOHLonger PEG chainEnhanced solubility but may reduce binding efficiency
Fmoc-NH-BiotinContains biotin moietySpecific targeting capabilities in biological systems

Each compound's unique properties dictate its suitability for specific applications, making Fmoc-NH-PEG11-CH2COOH particularly valuable in contexts requiring balanced solubility and reactivity.

Molecular Composition

The compound has the molecular formula C₃₉H₅₉NO₁₅ and a molecular weight of 781.9 g/mol [1] . Its structure comprises three distinct regions:

  • Fmoc group: A rigid aromatic system (C₁₅H₁₁O₂) that protects the amine during synthesis.
  • PEG11 spacer: A flexible chain of 11 ethylene oxide units (C₂₂H₄₄O₁₁) that enhances hydrophilicity.
  • Terminal carboxylic acid: A reactive -CH₂COOH group (C₃H₄O₂) for conjugation [3] .

Stereochemical Features

The PEG11 spacer introduces conformational flexibility due to its repeating -O-CH₂-CH₂- units. This flexibility allows the molecule to adopt multiple low-energy conformations in solution, as evidenced by molecular dynamics simulations . The Fmoc group’s planar geometry creates steric hindrance around the protected amine, limiting rotational freedom at the carbamate linkage [7].

Table 1: Key Structural Parameters

ComponentAtomic CompositionKey Functional GroupsStereochemical Role
Fmoc protectorC₁₅H₁₁O₂Carbamate, aromatic ringsRigid planar structure
PEG11 spacerC₂₂H₄₄O₁₁Ether linkages (-O-)Flexible helical conformations
Carboxylic acidC₃H₄O₂-COOH terminusPolar, hydrogen-bonding site

Thermodynamic Stability and Solubility Profiling

Thermal Stability

The Fmoc group decomposes at 120–150°C, while the PEG11 spacer remains stable up to 250°C due to strong C-O and C-C bond energies . Differential scanning calorimetry (DSC) reveals two endothermic peaks:

  • Peak 1 (85°C): Melting of crystalline PEG regions.
  • Peak 2 (138°C): Degradation of the Fmoc carbamate group [7].

Solubility Behavior

The PEG11 spacer confers high aqueous solubility (>50 mg/mL in water), while the Fmoc group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [3] .

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Primary Interactions
Water52Hydrogen bonding with PEG
DMF120Dipole interactions with Fmoc
Dichloromethane8Weak van der Waals forces
Ethanol35H-bonding with -COOH

pH-Dependent Stability

The Fmoc group is stable under acidic conditions (pH 2–6) but undergoes rapid cleavage in basic environments (pH >8.5) via β-elimination. The half-life of deprotection in 20% piperidine/DMF is <10 seconds [2] [7].

Spectroscopic Fingerprinting (NMR, FT-IR, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, DMSO-d₆):
    • δ 7.89 ppm (2H, d): Aromatic protons of Fmoc.
    • δ 4.21 ppm (2H, t): Methylene adjacent to the carbamate group.
    • δ 3.50–3.65 ppm (44H, m): PEG11 methylene protons [6].
  • ¹³C NMR (150 MHz, DMSO-d₆):
    • δ 156.2 ppm: Carbamate carbonyl.
    • δ 172.4 ppm: Carboxylic acid carbonyl [6] [8].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentFunctional Group
1710C=O stretchCarbamate (Fmoc)
1655Amide I bandSecondary amide
1100C-O-C stretchPEG ether linkages
2870–2930C-H stretchPEG methylene groups

Mass Spectrometry

  • Electrospray Ionization (ESI-MS):
    • [M+H]⁺ observed at m/z 782.4 (calculated: 781.9) [1] .
    • Fragment ions at m/z 223.1 (Fmoc immonium ion) and m/z 559.3 (PEG11-CH₂COOH) [6].

Solid-phase peptide synthesis using fluorenylmethyloxycarbonyl/tert-butyl chemistry represents the predominant method for peptide synthesis in both research and industrial settings [1] [2]. The fluorenylmethyloxycarbonyl/tert-butyl strategy employs base-labile fluorenylmethyloxycarbonyl protection for the α-amino group and acid-labile tert-butyl-based side chain protecting groups, operating under orthogonal protection conditions that enable selective deprotection without affecting other protecting groups [3] [4].

The fundamental advantage of fluorenylmethyloxycarbonyl chemistry lies in its compatibility with mild reaction conditions and automated synthesis protocols [4]. The fluorenylmethyloxycarbonyl protecting group demonstrates exceptional stability toward acids while being readily removable under basic conditions, typically using piperidine in dimethylformamide [5] [1]. This orthogonality with acid-sensitive side chain protecting groups facilitates the sequential addition of amino acids without unwanted deprotection reactions [3].

Reaction Mechanism and Kinetics

The coupling reaction in fluorenylmethyloxycarbonyl/tert-butyl solid-phase peptide synthesis follows pseudo-first-order kinetics due to the high local concentration of functional groups on the solid phase [6]. Kinetic studies demonstrate that amide bond formation reaches 99.9% completion within 2 minutes at room temperature using 0.5 M amino acid solutions with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate activation [7]. The reaction half-life for amide bond formation between 0.3 M activated fluorenylmethyloxycarbonyl-leucine and resin-bound phenylalanine at room temperature is 4.6 ± 0.6 seconds [7].

Temperature optimization significantly affects reaction efficiency. Assuming reaction rates double for every 10°C increase in temperature, amide bond formation completes in less than 10 seconds at 60°C, while fluorenylmethyloxycarbonyl removal requires less than 20 seconds under these conditions [7]. High-temperature fast stirring peptide synthesis utilizing 90°C demonstrates comparable crude purity (>97%) to conventional methods while reducing synthesis time from 108 minutes to 27 minutes [6].

Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsImpact on Efficiency
Temperature25°C60-90°C4-8 fold rate increase [6] [7]
Coupling Time30-60 minutes30 seconds - 2 minutesMaintained >99% efficiency [6]
Amino Acid Concentration0.2-0.3 M0.3-0.5 MImproved coupling kinetics [7]
Stirring RateStatic/100 rpm1200 rpmEnhanced mass transfer [6]
Piperidine Concentration20% v/v5-50% v/vFaster deprotection [8] [7]

Coupling efficiency varies significantly among amino acids. Historical data from over 500 peptide syntheses using the classical Merrifield method revealed that histidine, threonine, arginine, valine, isoleucine, and glutamine represent the most challenging carboxyl-reacting amino acids [9]. Similarly, glutamine, leucine, alanine, arginine, and isoleucine present difficulties as amine-reacting residues [9]. These findings necessitate sequence-specific optimization protocols.

Advanced Optimization Strategies

Recent developments in solid-phase peptide synthesis optimization include the implementation of high-temperature fast stirring methodologies that combine elevated temperature (90°C) with rapid overhead stirring (1200 rpm) [6]. This approach enables synthesis using only 2 equivalents of protected amino acid while maintaining high crude purity, representing a significant reduction from conventional 6-60 equivalent protocols used in automated flow peptide synthesis [6].

The integration of real-time monitoring systems allows for dynamic optimization during synthesis. Automated fast-flow peptide synthesizers equipped with in-line ultraviolet-visible detectors enable monitoring of fluorenylmethyloxycarbonyl deprotection through detection of the dibenzofulvene byproduct at 310 nm [10]. This capability provides immediate feedback on reaction efficiency and enables identification of aggregation events during synthesis [10].

Strategic Deprotection of Fluorenylmethyloxycarbonyl Groups for Amine Functionalization

Strategic deprotection of fluorenylmethyloxycarbonyl groups constitutes a critical step in peptide synthesis, directly influencing the efficiency of amine functionalization and subsequent coupling reactions [5] [8]. The deprotection mechanism proceeds through an elimination-addition (E1cB) pathway, involving base-catalyzed removal of the acidic hydrogen at the 9-position of the fluorenyl ring, followed by β-elimination to form dibenzofulvene and carbon dioxide [11] [12].

Mechanistic Considerations

Fluorenylmethyloxycarbonyl deprotection occurs through a two-step mechanism where the base first abstracts the acidic proton from the fluorenyl methyl group, forming a carbanion intermediate that undergoes β-elimination to release dibenzofulvene and carbon dioxide [11]. The dibenzofulvene byproduct must be efficiently scavenged to prevent irreversible adduct formation with the deprotected amine, which would terminate peptide chain elongation [11] [12].

Piperidine serves as both an efficient base for fluorenylmethyloxycarbonyl removal and an effective dibenzofulvene scavenger, forming a stable dibenzofulvene-piperidine adduct [11] [12]. This dual functionality makes piperidine the gold standard for fluorenylmethyloxycarbonyl deprotection in solid-phase peptide synthesis [11]. The reaction typically employs 20% piperidine in dimethylformamide, though concentrations ranging from 5% to 50% have been successfully utilized depending on specific synthesis requirements [13] [8].

Alternative Deprotection Reagents

Research into alternative deprotection reagents has identified several viable substitutes for piperidine, each offering unique advantages [13] [8]. A comparative study of three deprotection strategies using microwave-assisted fluorenylmethyloxycarbonyl peptide synthesis evaluated 4-methylpiperidine, piperidine, and piperazine as fluorenylmethyloxycarbonyl removal reagents [8]. All three reagents demonstrated comparable performance, with 4-methylpiperidine and piperazine offering advantages in terms of reduced toxicity and improved reagent handling compared to piperidine [8].

Deprotection ReagentConcentrationReaction TimeEfficiencyAdvantages
Piperidine20% v/v in DMF4-6 minutes99.9%Gold standard, dual function [5] [11]
4-Methylpiperidine20% v/v in DMF4-6 minutes99.5%Reduced toxicity [13] [8]
Pyrrolidine20% v/v in DMF2-5 minutes99.8%Faster kinetics [11]
Piperazine10% w/v in DMF/EtOH5-8 minutes99.0%Improved handling [13] [8]

Pyrrolidine demonstrates particularly promising characteristics as an alternative base, achieving comparable fluorenylmethyloxycarbonyl removal efficiency while enabling the use of greener solvent systems [11]. Studies show pyrrolidine maintains high deprotection efficiency across various binary solvent mixtures, including dimethylformamide/ethyl acetate and N-butylpyrrolidinone/γ-valerolactone systems [11].

Deprotection Kinetics and Optimization

Deprotection kinetics exhibit strong temperature dependence, with reaction rates approximately doubling for every 10°C increase [7]. At room temperature, fluorenylmethyloxycarbonyl removal requires 4-6 minutes with 20% piperidine in dimethylformamide, while elevated temperatures (60°C) reduce this time to less than 20 seconds [7]. However, temperature optimization must balance reaction acceleration against increased side reaction formation, particularly aspartimide formation in peptides containing aspartic acid residues [11] [14].

Advanced deprotection strategies include the development of in situ fluorenylmethyloxycarbonyl removal protocols that combine deprotection and coupling steps [15]. This approach involves adding piperidine directly to the coupling cocktail containing excess fluorenylmethyloxycarbonyl-amino acid-OxymaPure active ester, achieving a 75% reduction in solvent consumption while maintaining synthesis efficiency [15].

Minimizing Side Reactions

Strategic deprotection protocols must address sequence-dependent side reactions, particularly diketopiperazine formation and aspartimide formation [14]. Diketopiperazine formation represents a ubiquitous side reaction in solid-phase peptide synthesis that is highly sequence-dependent, with secondary amino acids being extremely prone to this side reaction [14]. Alternative fluorenylmethyloxycarbonyl removal solutions, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene/5% piperazine/N-methyl-2-pyrrolidone, demonstrate significant diketopiperazine reduction compared to conventional 20% piperidine/dimethylformamide protocols [14].

The optimization of deprotection conditions specifically for Fmoc-NH-PEG11-CH2COOH requires consideration of the polyethylene glycol chain's influence on reaction kinetics and solubility. The extended polyethylene glycol spacer enhances solubility in aqueous media while potentially affecting the accessibility of the fluorenylmethyloxycarbonyl group for base-catalyzed removal [16] [17]. Standard deprotection protocols using 20% piperidine in dimethylformamide remain effective, though reaction times may require adjustment based on the specific synthesis conditions and target sequence requirements [16] [17].

Carbodiimide-Mediated Conjugation to Target Molecules

Carbodiimide-mediated conjugation represents a fundamental methodology for creating amide bonds between carboxyl and amine groups, enabling the formation of stable bioconjugates essential for various biochemical applications [18] [19]. This coupling strategy proves particularly relevant for Fmoc-NH-PEG11-CH2COOH applications, where the terminal carboxylic acid functionality serves as the reactive site for conjugation to target molecules containing primary amine groups [16] [17].

Reaction Mechanism and Chemistry

Carbodiimide coupling proceeds through the formation of an O-acylisourea intermediate generated by the reaction between the carbodiimide and a carboxyl group [18] [19]. The O-acylisourea intermediate exhibits high reactivity toward nucleophilic attack by primary amino groups, resulting in amide bond formation and release of a urea byproduct [19] [20]. The reaction mechanism can be summarized as follows:

  • Activation Step: The carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate
  • Nucleophilic Attack: The primary amine attacks the activated carboxyl group
  • Amide Formation: The reaction yields an amide bond and a urea derivative byproduct [19] [20]

The O-acylisourea intermediate demonstrates inherent instability in aqueous solutions, with failure to react with an amine resulting in hydrolysis of the intermediate, regeneration of the carboxyl group, and release of an N-unsubstituted urea [19]. This hydrolysis represents a competing reaction that reduces coupling efficiency, necessitating optimization of reaction conditions to maximize amide bond formation.

Carbodiimide Reagent Selection

Two primary carbodiimide reagents dominate bioconjugation applications: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N,N'-dicyclohexylcarbodiimide [18] [19] [20]. Each reagent offers distinct advantages depending on the reaction environment and substrate requirements.

CarbodiimideSolubilityReaction EnvironmentAdvantagesLimitations
EDC·HClWater-solubleAqueous systemsMild conditions, water-soluble byproducts [19] [21]pH sensitivity, hydrolysis competition
DCCOrganic solventsNon-aqueous systemsStable intermediate, organic compatibility [18] [20]Insoluble byproducts, harsh conditions
DICOrganic solventsSolid-phase synthesisEnhanced stability, SPPS compatibility [22]Limited aqueous applications

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride demonstrates particular utility in aqueous crosslinking reactions due to its water solubility and compatibility with biological molecules [19] [21]. The water-soluble nature of its byproducts facilitates purification procedures, making it ideal for bioconjugation applications involving proteins, peptides, and other biomolecules [21].

Reaction Optimization and Enhancement

Carbodiimide coupling efficiency benefits significantly from the inclusion of N-hydroxysuccinimide or its water-soluble analog, sulfo-N-hydroxysuccinimide [19] [23]. These additives serve to stabilize the activated intermediate and improve coupling efficiency through the formation of N-hydroxysuccinimide esters [19]. The enhanced stability of N-hydroxysuccinimide esters compared to O-acylisourea intermediates allows for efficient conjugation to primary amines at physiological pH while enabling storage of activated intermediates [19].

The two-step activation protocol involves:

  • NHS Ester Formation: Carbodiimide couples N-hydroxysuccinimide to the carboxyl group
  • Amine Coupling: The stable N-hydroxysuccinimide ester reacts with primary amines [19]

Optimal reaction conditions for carbodiimide-mediated conjugation vary depending on the specific application and substrates involved. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide crosslinking demonstrates maximum efficiency under acidic conditions (pH 4.5) and must be performed in buffers devoid of extraneous carboxyls and amines [19]. 4-Morpholinoethanesulfonic acid buffer represents a suitable carbodiimide reaction buffer, while phosphate buffers and neutral pH conditions (up to 7.2) remain compatible with the reaction chemistry, albeit with reduced efficiency [19].

Applications in Bioconjugation

Carbodiimide-mediated conjugation finds extensive application in peptide synthesis, protein labeling, and biomolecular immobilization [18] [22]. For Fmoc-NH-PEG11-CH2COOH specifically, the terminal carboxylic acid can participate in amide bond formation with primary amines in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide . This reactivity enables the synthesis of diverse bioconjugates for applications in drug delivery systems, protein-protein interactions studies, and targeted therapeutic development [16] [17].

Recent advances in carbodiimide chemistry include the development of safer carbodiimide reagents that minimize hydrogen cyanide formation during coupling reactions with oxyma-based additives [25]. Tert-butyl 1-ethylcarbamate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride have been identified as carbodiimides whose reaction with OxymaPure proceeds without hydrogen cyanide formation, enhancing the safety profile of these coupling reactions [25].

Strategic Considerations for Conjugation

Successful carbodiimide-mediated conjugation requires careful consideration of several factors to minimize side reactions and maximize coupling efficiency [23] [22]. Intra- and inter-protein coupling to lysine residues represents a common side reaction that can be reduced by performing carbodiimide-mediated coupling in concentrated protein solutions at low pH using a large excess of the nucleophile [23].

The unique advantage of carbodiimide-mediated coupling lies in the formation of native peptide bonds without introducing foreign spacer elements [23]. This characteristic proves particularly valuable in peptide synthesis applications where the formation of natural amide bonds is essential for biological activity [23]. The formed peptidic bond remains homologous to natural proteins and peptides, ensuring compatibility with biological systems and reducing immunogenicity concerns [23].

XLogP3

1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

781.38847018 g/mol

Monoisotopic Mass

781.38847018 g/mol

Heavy Atom Count

55

Dates

Last modified: 01-05-2024

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